4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide is a synthetic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for about 7 hours, and the reaction progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts as a neuroprotectant by inhibiting acetylcholinesterase activity, which helps prevent neuronal cell death. This inhibition is particularly relevant in conditions like Parkinson’s disease and other age-related neurological disorders . The compound also exhibits antioxidant properties by reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar compounds to 4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide include other pyrazoline derivatives and phenyl-1,2,4-triazoles. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological and chemical properties.
Properties
Molecular Formula |
C20H14Cl2N4O4S |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
4-[2-[(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H14Cl2N4O4S/c21-12-8-13(22)10-16(9-12)26-20(28)18(19(27)24-26)11-15-2-1-7-25(15)14-3-5-17(6-4-14)31(23,29)30/h1-11H,(H,24,27)(H2,23,29,30)/b18-11- |
InChI Key |
OCCADCSUJKKZGF-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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